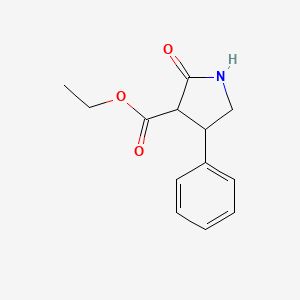

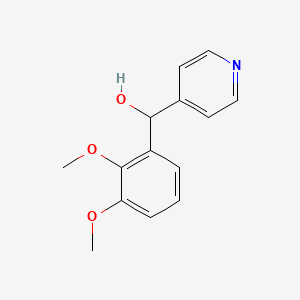

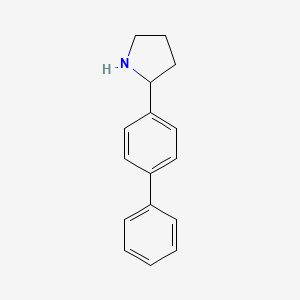

2-(4-Phenylphenyl)pyrrolidine

Descripción general

Descripción

“2-(4-Phenylphenyl)pyrrolidine” belongs to the class of organic compounds known for their pyrrolidine structure, a five-membered lactam ring (a cyclic amide). Such structures are significant in medicinal chemistry and materials science due to their versatility and range of biological activities. The incorporation of phenyl groups can further modify the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from basic aromatic compounds and employing methods such as the Chichibabin pyridine synthesis, Friedel-Crafts acylation, and nucleophilic substitution reactions. For example, polyimides derived from pyridine-containing diamine monomers, like 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP), are synthesized using polycondensation with various aromatic dianhydrides, showcasing the versatility of pyrrolidine derivatives in polymer science (Huang et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including those similar to “this compound,” is characterized using spectroscopic methods such as NMR, FT-IR, and mass spectrometry. These compounds often show amorphous structures with high thermal stability, as evidenced by their glass transition temperatures and weight loss temperatures under nitrogen atmosphere. The presence of ether linkages and aromatic units contributes to their solubility in common organic solvents (Huang et al., 2017).

Aplicaciones Científicas De Investigación

Fluorescent Probes

2-(4-Phenylphenyl)pyrrolidine derivatives have been utilized in the development of fluorescent probes. For instance, a ratiometric pH probe was synthesized using a derivative of pyrrolidine, demonstrating high selectivity and sensitivity for pH variation with significant fluorescent ratiometric responses and a remarkable Stokes shift. This probe was stable in the studied solvent and showed no significant fluorescence changes in acidic media within one month at room temperature (Liu et al., 2017).

Antimicrobial Activity

Compounds containing pyrrolidine structures have been studied for their antimicrobial properties. For example, the novel cyclization of certain acids to their corresponding pyrrolidin-2-ones using polyphosphate ester (PPE) demonstrated considerable antimicrobial activity. The synthesized compounds were screened, and their Minimum Inhibitory Concentration (MIC) values were determined, indicating their potential as antimicrobial agents (Zareef et al., 2008).

Crystal Structure and Quantum Chemical Studies

Pyrrolidine derivatives have been characterized through various methods including crystal structure analysis and quantum chemical studies. For instance, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP) was synthesized and its structure was verified through spectroscopic methods and further confirmed by single crystal X-ray diffraction. The molecular structure, vibrational assignments, chemical shifts, and geometrical parameters were also computationally examined, providing insights into the compound's properties and potential applications (Zulfiqar et al., 2021).

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives are known to interact with a wide range of targets, including various enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the molecule.

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact mode of action would depend on the specific target and the biochemical context.

Biochemical Pathways

Pyrrolidine derivatives are known to affect a wide range of biochemical pathways, often leading to downstream effects such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Pharmacokinetics

Pyrrolidine derivatives are known to have diverse pharmacokinetic properties, which can be influenced by factors such as the compound’s structure, the route of administration, and the patient’s physiological state .

Result of Action

Pyrrolidine derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs .

Safety and Hazards

While specific safety and hazard information for 2-(4-Phenylphenyl)pyrrolidine was not found, general safety measures for handling pyrrolidine compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .

Direcciones Futuras

Pyrrolidine and its derivatives, including 2-(4-Phenylphenyl)pyrrolidine, have shown promise in various areas of pharmacology, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The future of these compounds lies in further exploration of their therapeutic potential and the design of new pyrrolidine compounds with different biological profiles .

Análisis Bioquímico

Biochemical Properties

2-(4-Phenylphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit or activate enzymes by binding to their active sites. This binding can result in changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have also been observed, where the compound’s effects become more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can significantly impact the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported across cell membranes by specific transporters, influencing its intracellular concentration. Additionally, binding to proteins can affect its distribution within different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biological effects.

Propiedades

IUPAC Name |

2-(4-phenylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-3,5-6,8-11,16-17H,4,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTXXPDSXZVEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279318 | |

| Record name | 2-(4-phenylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5424-66-8 | |

| Record name | MLS000737973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-phenylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.